5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
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Overview
Description
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H8N2O3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-2,6-diazaspiro[34]oct-6-ene-7-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: In medicine, the compound has been investigated for its potential therapeutic effects. For example, derivatives of this compound have been explored as antagonists for somatostatin receptor subtype 5 (SSTR5), which is a target for the treatment of type 2 diabetes mellitus .
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is the Somatostatin Receptor subtype 5 (SSTR5) . SSTR5 is a G protein-coupled receptor that inhibits the release of several hormones, including insulin, glucagon, and growth hormone. It has emerged as a novel attractive drug target for type 2 diabetes mellitus .
Mode of Action
This compound acts as a of the SSTR5 . By blocking the action of somatostatin on the SSTR5, it enhances the release of insulin, glucagon, and growth hormone, which are normally inhibited by somatostatin .
Biochemical Pathways
The antagonism of SSTR5 leads to an increase in the release of insulin, glucagon, and growth hormone. This affects the insulin signaling pathway, leading to increased glucose uptake by cells, and the glucagon signaling pathway, resulting in increased glucose production by the liver. The net effect is a regulation of blood glucose levels .
Result of Action
The primary result of the action of this compound is the augmentation of insulin secretion in a glucose-dependent manner and the lowering of blood glucose concentration . This makes it a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride are largely defined by its interaction with the somatostatin receptor subtype 5 (SSTR5)
Cellular Effects
This compound has been shown to influence cell function by acting as an antagonist for the SSTR5 This interaction can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the SSTR5, thereby inhibiting its activity This interaction can lead to changes in gene expression and cellular signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing an oxirane and an amine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride: This compound has a similar spirocyclic structure but with a methyl ester group instead of a carboxylic acid.
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride:
Uniqueness: 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This configuration provides distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBKTCAXOUQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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